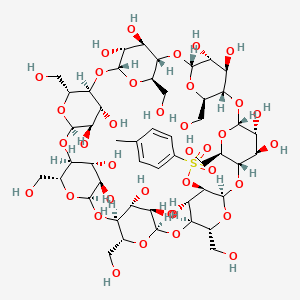
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with a molecular weight of 1289.00 .
Molecular Structure Analysis
The molecular formula of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is C49H76O37S . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a solid substance . It has a specific rotation [a]20/D of 127.5 deg (C=4, DMSO) .Aplicaciones Científicas De Investigación
Cyclodextrins in Scientific Research
Cyclodextrins are a group of cyclic oligosaccharides that have found extensive use in various scientific and industrial applications due to their unique ability to form host-guest inclusion complexes with a wide variety of molecules. This property has been leveraged in pharmaceuticals, food and flavors, cosmetics, packing, textiles, separation processes, environmental protection, fermentation, and catalysis due to their negligible cytotoxic effects, making them suitable for a broad range of applications (E. D. Valle, 2004).
Applications in Drug Delivery
Cyclodextrins have revolutionized drug delivery by enhancing the solubility and stability of drugs. They have been employed in designing various novel delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. The inclusion complex formation capability of cyclodextrins allows for the modification of the physical and chemical properties of the materials they complex with, thereby improving drug solubility, dissolution, bioavailability, safety, and stability. This has made them valuable excipients in drug formulations (R. Challa et al., 2005).
Environmental and Analytical Applications
The utility of cyclodextrins extends beyond pharmaceuticals into environmental protection and analytical chemistry. Cyclodextrin-based adsorbents have been developed for chromatographic separations and wastewater treatment, capitalizing on their ability to form inclusion complexes with various pollutants. This facilitates the separation of compounds and extraction processes, providing a versatile tool for environmental cleanup and protection (G. Crini & M. Morcellet, 2002).
Role in Food Industry
In the food industry, cyclodextrins have been used to improve the quality and shelf life of products. They can form stable inclusion complexes with lipophilic nutrients and flavor constituents, thereby enhancing sensorial qualities and stabilizing sensitive components against degradation. Cyclodextrins are considered safe for oral administration, which supports their use as food additives (Antía Gonzalez Pereira et al., 2021).
Propiedades
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWDYWXWGKKEE-UJPGXMRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473938 |
Source


|
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | |
CAS RN |
84216-71-7 |
Source


|
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

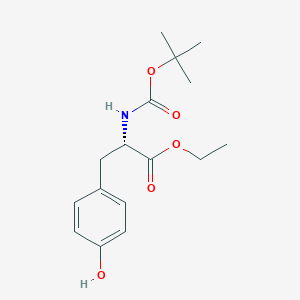
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
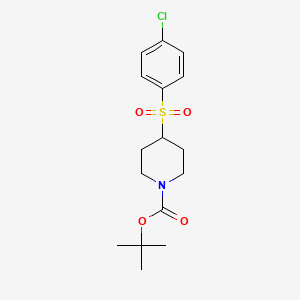
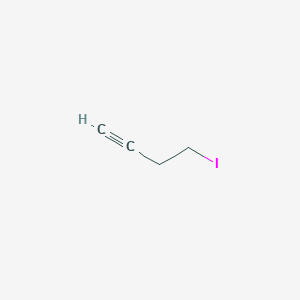

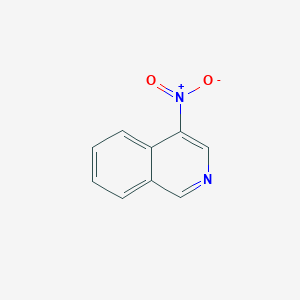
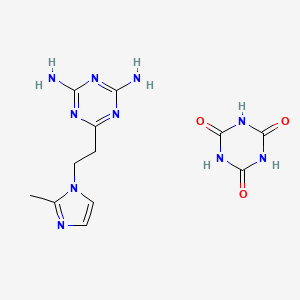
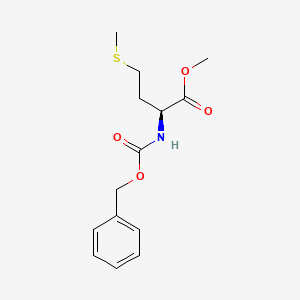
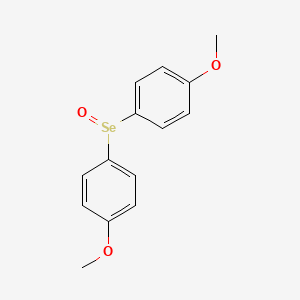
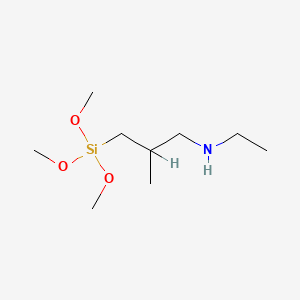

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
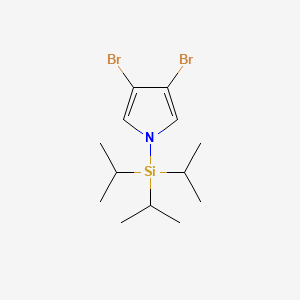
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)